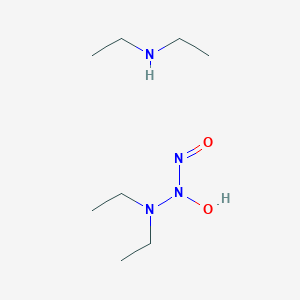

Diethylamine NONOate diethylammonium salt

説明

特性

IUPAC Name |

diethylamino-hydroxyimino-oxidoazanium;N-ethylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3O2.C4H11N/c1-3-6(4-2)7(9)5-8;1-3-5-4-2/h8H,3-4H2,1-2H3;5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWUDVHLRZWMBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.CCN(CC)[N+](=NO)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56329-27-2 | |

| Record name | Diethylamine NONOate diethylammonium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Diethylamine NONOate Diethylammonium Salt (DEA/NO)

Introduction

In the landscape of biomedical research, the precise and predictable delivery of nitric oxide (NO) is paramount for elucidating its complex roles in physiology and pathology. Diethylamine NONOate diethylammonium salt (DEA/NO) has emerged as an indispensable tool for researchers in this domain. As a member of the diazeniumdiolate (NONOate) class of compounds, DEA/NO offers a reliable method for generating NO in aqueous solutions under physiological conditions.[1] This guide provides an in-depth exploration of the core mechanism of action of DEA/NO, its kinetic properties, downstream biological effects, and practical protocols for its application in a research setting. Our focus is on providing not just the "what" but the "why"—the causal relationships that govern its behavior and utility—to empower researchers in drug development and scientific discovery.

Core Mechanism: Spontaneous, pH-Dependent Decomposition

The fundamental utility of DEA/NO as a nitric oxide donor lies in its predictable decomposition in aqueous environments. Unlike enzymatic or light-induced NO donors, DEA/NO's release of NO is a spontaneous chemical process governed primarily by pH.[2][3]

Chemical Structure and Stability

The DEA/NO molecule consists of a diethylamine moiety linked to a diazeniumdiolate functional group, [N(O)NO]⁻, and is stabilized as a diethylammonium salt. In its solid, crystalline form, and when stored under appropriate conditions (typically -20°C), it is stable. However, the diazeniumdiolate structure is inherently labile in the presence of protons (H⁺).[2] In alkaline conditions (high pH), the compound remains relatively stable, but as the pH drops towards physiological levels (pH 7.4) and below, the rate of decomposition increases significantly.[2][4]

The Decomposition Pathway

Upon dissolution in a buffered aqueous solution, such as phosphate-buffered saline (PBS) or cell culture medium, DEA/NO undergoes proton-initiated decomposition. The reaction follows first-order kinetics and results in the liberation of two molecules of NO per molecule of the parent diazeniumdiolate ion, which in turn regenerates the original diethylamine.[2]

The overall reaction can be simplified as: (C₂H₅)₂N-N(O)=NO⁻ + 2H⁺ → (C₂H₅)₂NH + 2NO

This clean decomposition is a significant advantage, as the primary byproduct, diethylamine, is a well-characterized small molecule, minimizing the risk of confounding biological effects from unknown metabolites.[2]

Caption: Decomposition of DEA/NO initiated by protons to release NO.

Quantitative Insights: The Kinetics of NO Release

For any experimental design, understanding the rate and amount of NO delivery is critical. The kinetics of DEA/NO decomposition are well-defined and predictable, making it a superior choice for quantitative studies.

Half-Life and Influencing Factors

The defining kinetic parameter for a NONOate is its half-life (t½), the time required for half of the compound to decompose. For DEA/NO, this is highly dependent on temperature and pH.

| Condition (pH 7.4) | Half-Life (t½) | Moles of NO Released per Mole of DEA/NO |

| 37°C | ~2 minutes | ~1.5 |

| 22-25°C (Room Temp) | ~16 minutes | ~1.5 |

Data compiled from sources.[1][3][5]

The causality is clear: at a physiological temperature of 37°C, the decomposition is rapid, providing a short, potent burst of NO.[1] This makes DEA/NO ideal for acute signaling studies. At room temperature, the slower release profile can be advantageous for certain assays or when preparing solutions immediately before use. The release of approximately 1.5 moles of NO per mole of the parent compound is a consistent experimental finding.[1][5]

Experimental Validation: Why This Matters

The predictable, first-order kinetics allow researchers to calculate the concentration of NO being released at any given time point. This is crucial for establishing dose-response relationships and ensuring reproducibility. Unlike biological systems where NO production by nitric oxide synthase (NOS) can be subject to complex regulation, DEA/NO provides an exogenous, controllable source.[6] This allows for the precise interrogation of NO-specific signaling pathways without the confounding variables of upstream enzyme kinetics.

Downstream Biological Mechanism: Activating the NO/sGC/cGMP Signaling Pathway

Once released, NO acts as a versatile signaling molecule. Its primary and most well-understood mechanism of action involves the activation of soluble guanylate cyclase (sGC).[7][8]

The Canonical Pathway

-

Diffusion: As a small, uncharged gas, NO readily diffuses across cell membranes from the extracellular space (where it's released by DEA/NO) into the cytoplasm of target cells.[6]

-

sGC Activation: In the cytoplasm, NO binds to the heme iron atom in the prosthetic group of soluble guanylate cyclase (sGC), causing a conformational change that activates the enzyme.[6][7]

-

cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6][7]

-

Downstream Effectors: cGMP then acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).[7][8] PKG proceeds to phosphorylate a variety of downstream protein targets, leading to a cascade of cellular responses such as smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of neurotransmission.[6][7]

Caption: The canonical signaling cascade activated by nitric oxide.

Experimental Application: A Self-Validating Protocol

To ensure that observed biological effects are truly due to the action of NO from DEA/NO, a well-designed protocol must be a self-validating system, incorporating appropriate controls.

Protocol: Treating Cultured Cells with DEA/NO

This protocol outlines a workflow for studying the acute effects of NO on a cellular signaling pathway (e.g., protein phosphorylation) in an adherent cell line.

Objective: To assess the effect of a controlled burst of NO on the phosphorylation of a target protein.

Materials:

-

DEA/NO (crystalline solid)

-

0.01 M NaOH (for stock solution preparation)

-

Complete cell culture medium, pre-warmed to 37°C

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer with phosphatase and protease inhibitors

-

Adherent cells cultured to 70-80% confluency in 6-well plates

Methodology:

-

Stock Solution Preparation (Critical Step):

-

Rationale: DEA/NO is unstable in neutral pH. A basic solution is required to prevent premature decomposition.[9]

-

Prepare a 100 mM stock solution of DEA/NO by dissolving the required mass in ice-cold 0.01 M NaOH. For example, dissolve 2.06 mg of DEA/NO (MW: 206.3 g/mol ) into 100 µL of 0.01 M NaOH.[9]

-

Perform this step immediately before use. Prepare fresh for each experiment. Do not store the stock solution.

-

-

Control Preparation:

-

Rationale: To control for any effects of the vehicle (NaOH) or the decomposed parent compound (diethylamine), these must be tested in parallel.

-

Vehicle Control: Prepare a mock stock solution with an equivalent volume of 0.01 M NaOH without DEA/NO.

-

Decomposed Control: Prepare a separate aliquot of the DEA/NO stock solution and let it sit at room temperature for at least 10 half-lives (~20-30 minutes at 37°C) to ensure complete decomposition before adding it to cells. This controls for the effects of diethylamine and any other stable byproducts.

-

-

Cell Treatment:

-

Aspirate the old medium from the cultured cells. Wash once with 1 mL of pre-warmed PBS.

-

Add 1 mL of fresh, pre-warmed complete cell culture medium to each well.

-

Add the required volume of the 100 mM DEA/NO stock solution directly to the medium to achieve the final desired concentration (e.g., for 100 µM, add 1 µL of stock to 1 mL of medium). Mix gently by swirling the plate.

-

Treat the control wells with equivalent volumes of the Vehicle Control and Decomposed Control solutions.

-

Incubate for the desired time (e.g., 5-15 minutes for acute signaling events, considering the ~2-minute half-life).

-

-

Cell Lysis and Analysis:

-

After incubation, immediately place the plate on ice and aspirate the medium.

-

Wash the cells once with ice-cold PBS.

-

Add 100 µL of ice-cold lysis buffer to each well.

-

Scrape the cells, collect the lysate, and proceed with downstream analysis (e.g., Western blotting for phosphoproteins).

-

Caption: A validated workflow for acute cell treatment with DEA/NO.

Conclusion

Diethylamine NONOate diethylammonium salt is a powerful and precise tool for nitric oxide research. Its utility is grounded in a well-understood mechanism of spontaneous, pH-dependent decomposition that follows predictable, first-order kinetics. This allows for the controlled and quantifiable delivery of NO, enabling the rigorous study of its primary biological target, the sGC/cGMP signaling pathway. By employing self-validating experimental protocols that account for the compound's chemical properties, researchers can confidently attribute observed effects to the action of nitric oxide, thereby advancing our understanding of its role in health and disease and paving the way for novel therapeutic strategies.

References

-

Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain. (n.d.). IASP. Retrieved from [Link]

-

Zhou, Y., et al. (2022). Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain. PubMed Central. Retrieved from [Link]

-

Ignarro, L. J. (1995). Nitric Oxide and Cyclic GMP Signaling. Scilit. Retrieved from [Link]

-

Video: Nitric Oxide Signaling Pathway. (2023). JoVE. Retrieved from [Link]

-

Matsumoto, Y., et al. (2006). Critical role of nitric oxide-cGMP cascade in the formation of cAMP-dependent long-term memory. PubMed. Retrieved from [Link]

-

Holland, R. J., et al. (2020). Calcium Dialkylamine Diazeniumdiolates: Synthesis, Stability, and Nitric Oxide Generation. PubMed. Retrieved from [Link]

-

Wang, P. G., et al. (2019). Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications. Frontiers in Chemistry. Retrieved from [Link]

-

Vite, C., et al. (2011). HNO and NO Release from a Primary Amine-Based Diazeniumdiolate As a Function of pH. Inorganic Chemistry. Retrieved from [Link]

-

Wang, Y., et al. (2020). Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates. PubMed Central. Retrieved from [Link]

-

Keefer, L. K. (2011). Fifty Years of Diazeniumdiolate Research. From Laboratory Curiosity to Broad-Spectrum Biomedical Advances. National Institutes of Health. Retrieved from [Link]

-

Keefer, L. K. (2011). Fifty Years of Diazeniumdiolate Research. From Laboratory Curiosity to Broad-Spectrum Biomedical Advances. ACS Chemical Biology. Retrieved from [Link]

-

Holland, R. J., et al. (2020). Calcium Dialkylamine Diazeniumdiolates: Synthesis, Stability, and Nitric Oxide Generation. ACS Publications. Retrieved from [Link]

-

Batchelor, M. M., et al. (2003). Measurement and modeling of nitric oxide release rates for nitric oxide donors. PubMed. Retrieved from [Link]

-

Saavedra, J. E., et al. (2006). Synthesis of Diazeniumdiolates from the Reactions of Nitric Oxide with Enolates. ACS Publications. Retrieved from [Link]

-

Jones-Carson, J., et al. (2019). Fluorescent Detection of Intracellular Nitric Oxide in Staphylococcus aureus. Bio-protocol. Retrieved from [Link]

-

Release of NO from DNICs and DEA/NO. (n.d.). ResearchGate. Retrieved from [Link]

-

Dillon, J. S., et al. (2003). THE BIOLOGICAL ACTIONS OF DEHYDROEPIANDROSTERONE INVOLVES MULTIPLE RECEPTORS. PubMed Central. Retrieved from [Link]

-

Diethylamine NONOate diethylammonium salt Datasheet. (n.d.). DC Chemicals. Retrieved from [Link]

-

Zhang, Y., et al. (2012). Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors. National Institutes of Health. Retrieved from [Link]

-

Bohl, K. S., & West, J. L. (2003). Nitric oxide delivery system for cell culture studies. PubMed, National Institutes of Health. Retrieved from [Link]

-

Protocol for the Determination of Optimal Concentration of DEAE-Dextran. (2021). HANC. Retrieved from [Link]

-

How to treat cell culture (with the compound) for a long term? (2014). ResearchGate. Retrieved from [Link]

-

Dou, H., et al. (2021). Receptors and Signaling Pathways Controlling Beta-Cell Function and Survival as Targets for Anti-Diabetic Therapeutic Strategies. PubMed Central. Retrieved from [Link]

-

Libby, P., et al. (2024). Molecular Mechanisms Underlying Atherosclerosis and Current Advances in Targeted Therapeutics. MDPI. Retrieved from [Link]

-

Yakar, S., et al. (2010). Elimination of Negative Feedback Control Mechanisms Along the Insulin Signaling Pathway Improves β-Cell Function Under Stress. Diabetes. Retrieved from [Link]

-

Chen, C., et al. (2021). Signaling pathways and intervention for therapy of type 2 diabetes mellitus. PubMed Central. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Frontiers | Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications [frontiersin.org]

- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Video: Nitric Oxide Signaling Pathway [jove.com]

- 7. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iasp-pain.org [iasp-pain.org]

- 9. bio-protocol.org [bio-protocol.org]

Introduction: Harnessing the Power of a Transient Messenger

An In-Depth Technical Guide to Diethylamine NONOate Diethylammonium Salt (DEA/NO)

Nitric oxide (NO), a fleeting and highly reactive free radical, is a pivotal signaling molecule in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1] Its transient nature, however, presents a significant challenge for researchers seeking to study its effects in a controlled manner. Nitric oxide donors, a class of compounds that release NO under specific conditions, are indispensable tools for overcoming this hurdle.

Among the most widely utilized NO donors are the diazeniumdiolates, or NONOates. These compounds are prized for their ability to spontaneously release NO in aqueous solutions with predictable, pH-dependent, first-order kinetics.[1] This guide focuses on a particularly valuable member of this class: Diethylamine NONOate diethylammonium salt (DEA/NO). With a relatively short half-life, DEA/NO provides a rapid and predictable burst of nitric oxide, making it an ideal tool for investigating the acute effects of NO in cellular and tissue systems.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple datasheet to provide a deeper understanding of DEA/NO's mechanism, practical methodologies for its use, and the critical rationale behind experimental choices, ensuring both accuracy and reproducibility in your research.

Part 1: Core Chemical and Physical Characteristics

A thorough understanding of a compound's fundamental properties is the bedrock of sound experimental design. DEA/NO is a crystalline solid that is relatively stable when stored properly, but its utility lies in its controlled instability in solution.[2]

Table 1: Physicochemical Properties of DEA/NO

| Property | Value | Source(s) |

| CAS Number | 372965-00-9 | [3][4][5][6] |

| Molecular Formula | C₈H₂₂N₄O₂ (or C₄H₁₁N₃O₂ • C₄H₁₁N) | [4][7][8] |

| Formula Weight | 206.29 g/mol | [4][6][8] |

| Appearance | White to off-white crystalline solid | [2] |

| Purity | Typically ≥98% | [6][8] |

| Solubility | Soluble in PBS (pH 7.2) up to 10 mg/mL, Ethanol up to 25 mg/mL, and DMSO up to 2 mg/mL. | [5][8] |

| Storage | Store powder at -80°C for long-term stability (≥ 2 years). | [3][8] |

| Stability in DMSO | Stock solutions in DMSO are stable for up to 6 months at -80°C. | [3][4] |

Part 2: The Mechanism of Nitric Oxide Release

The defining feature of DEA/NO is its spontaneous and predictable decomposition in aqueous solution to release nitric oxide. This process does not require enzymatic activation, making it a clean and direct method for generating NO in vitro.

Decomposition Kinetics

The decomposition of DEA/NO follows first-order kinetics and is highly dependent on pH and temperature.[1][2] The reaction is initiated by protonation, leading to the release of two molecules of nitric oxide. However, due to competing reactions, the practical yield is approximately 1.5 moles of NO per mole of the parent DEA/NO compound.[2][8][9]

The rate of this decomposition is typically characterized by the compound's half-life (t½), which is the time required for half of the compound to decompose. This predictable rate is a key advantage, allowing researchers to calculate the flux of NO generated over the course of an experiment.

Caption: Decomposition pathway of DEA/NO in aqueous solution.

Table 2: Half-Life of DEA/NO under Physiological Conditions

| Temperature | pH | Half-Life (t½) | Source(s) |

| 37°C | 7.4 | ~2 minutes | [1][2][8] |

| 22-25°C | 7.4 | ~16 minutes | [1][2][8][10] |

Causality Insight: The pronounced temperature dependence of the half-life is critical. Experiments conducted at room temperature will experience a significantly slower, more prolonged NO release compared to those at physiological temperature (37°C). This must be accounted for when designing experiments and interpreting results.

The Canonical NO Signaling Pathway: sGC-cGMP

Once released, nitric oxide's primary and most well-understood mechanism of action is the activation of soluble guanylate cyclase (sGC).[1] NO diffuses across cell membranes and binds to the heme prosthetic group of sGC. This binding event induces a conformational change in the enzyme, dramatically increasing its catalytic activity. Activated sGC converts guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP), a crucial second messenger that mediates many of NO's downstream effects, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of neurotransmission.[1] While this is the canonical pathway, some studies have suggested that DEA/NO can also exert effects independent of cGMP elevation, potentially through direct S-nitrosylation of target proteins.[11][12]

Caption: The canonical NO/sGC/cGMP signaling pathway.

Part 3: Essential Experimental Protocols

Meticulous technique is paramount when working with a compound as reactive as DEA/NO. The following protocols are designed to ensure reproducibility and self-validation.

Protocol 1: Preparation and Handling of DEA/NO Stock Solutions

Trustworthiness Principle: The primary challenge in working with DEA/NO is preventing its premature decomposition. Since the release of NO is triggered by protons, preparing the stock solution in a cold, alkaline buffer is the standard and most reliable method to create a stable, usable stock.

Materials:

-

Diethylamine NONOate diethylammonium salt (DEA/NO) solid

-

Pre-chilled (4°C) 0.01 M Sodium Hydroxide (NaOH)

-

Sterile, airtight vials

-

Calibrated pipettes

Methodology:

-

Pre-calculation: Determine the mass of DEA/NO required to achieve the desired stock concentration (e.g., 100 mM). Perform all calculations before removing the compound from storage.

-

Aliquot Solid: Remove the DEA/NO vial from the -80°C freezer. Crucially, allow it to equilibrate to room temperature for 10-15 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid, which can initiate degradation.

-

Weighing: In a chemical fume hood, quickly and accurately weigh the desired amount of DEA/NO solid and place it into a sterile vial. Minimize exposure to air.

-

Dissolution: Add the calculated volume of pre-chilled 0.01 M NaOH to the solid. For example, to make a 100 mM stock, add 485 µL of 0.01 M NaOH to 10 mg of DEA/NO (MW=206.29).

-

Mixing: Cap the vial tightly and vortex gently until the solid is completely dissolved. The solution should be prepared immediately before use.

-

Storage (Short-term): If not for immediate use, the stock solution should be kept on ice at all times. For longer-term storage, aliquot into single-use vials, flash-freeze, and store at -80°C, though freshly prepared solutions are always recommended.[3]

-

Working Solution: To initiate an experiment, dilute the alkaline stock solution into your neutral pH (e.g., 7.4) experimental buffer. This pH shift will trigger the spontaneous release of NO according to the kinetics described in Table 2.

Protocol 2: Quantification of Nitric Oxide Release via the Griess Assay

Expertise Insight: Direct measurement of NO is complex due to its short half-life. The Griess assay is a robust and widely used indirect method that quantifies nitrite (NO₂⁻), a stable and primary oxidation product of NO in aqueous, aerobic environments.[13][14][15][16] This provides a reliable proxy for the total amount of NO released.

Materials:

-

Griess Reagent Kit (typically contains Component A: N-(1-naphthyl)ethylenediamine and Component B: sulfanilic acid)[13][15]

-

Sodium Nitrite (NaNO₂) for standard curve

-

Experimental samples containing DEA/NO in buffer

-

96-well clear, flat-bottom microplate

-

Spectrophotometric plate reader

Methodology:

-

Prepare Nitrite Standards: a. Create a 1 M stock solution of sodium nitrite in deionized water. b. Prepare a working standard of 100 µM by serial dilution in the same experimental buffer used for your samples. c. In the 96-well plate, create a standard curve by performing serial dilutions of the 100 µM working standard (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56, and 0 µM). The final volume in each well should be 50 µL.

-

Prepare Samples: a. Add 50 µL of your experimental samples (and controls) to separate wells in the plate. These are samples taken at various time points after adding DEA/NO to your experimental system.

-

Prepare Griess Reagent: a. Immediately before use, mix equal volumes of Component A and Component B to create the working Griess Reagent.[15] Prepare only what is needed for the assay.

-

Reaction Incubation: a. Add 50 µL of the freshly mixed Griess Reagent to every well containing standards and samples. b. Incubate the plate at room temperature for 15-30 minutes, protected from light. A magenta color will develop in the presence of nitrite.[15]

-

Measurement: a. Measure the absorbance of each well at ~540 nm using a microplate reader.[14]

-

Quantification: a. Subtract the absorbance of the 0 µM (blank) standard from all other readings. b. Plot the absorbance of the remaining standards versus their known concentrations to generate a standard curve. c. Use the linear regression equation from the standard curve to calculate the nitrite concentration in your experimental samples.

Caption: Experimental workflow for the Griess Assay.

Part 4: Applications, Safety, and References

Key Research Applications

The predictable, rapid-release profile of DEA/NO makes it a versatile tool across multiple research domains:

-

Cardiovascular Research: Used to study the acute effects of NO on vasodilation, cardiac contractility, and ischemia-reperfusion injury.[3][17][18]

-

Antimicrobial Studies: DEA/NO has demonstrated potent bactericidal effects against pathogens like Escherichia coli, highlighting the role of NO in the innate immune response and its potential as a topical antimicrobial agent.[3][19]

-

Neuroscience: Employed to investigate the role of NO as a neurotransmitter and its modulation of receptor functions, such as the GABA(A) receptor.[12]

-

Biofilm Dispersal: Studies have shown that DEA/NO can effectively dislodge biofilms formed by pathogenic bacteria, including Salmonella enterica, suggesting novel approaches for controlling industrial and clinical contamination.[20]

Safety and Handling Precautions

As a Senior Application Scientist, I must emphasize that safety is non-negotiable. A thorough review of the Safety Data Sheet (SDS) is mandatory before handling this compound.

-

Hazards: DEA/NO is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

-

Handling: All handling of the solid compound and concentrated stock solutions should be performed in a certified chemical fume hood.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- Bowdish Lab, McMaster University. (2015, January 29).

- MedChemExpress.

- ResearchGate.

- Sigma-Aldrich. Nitrite Assay Kit (Griess Reagent).

- MDPI. (2021). High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions.

- Protocol Griess Test. (2019, December 8).

- DC Chemicals.

- Ramamurthi, A., & Lewis, R. S. (1997). Measurement and modeling of nitric oxide release rates for nitric oxide donors. Chemical research in toxicology, 10(4), 408-413.

- Cayman Chemical. (2024, July 30).

- Harding, P., & Macdonald, J. R. (1999). The nitric oxide donors, SNAP and DEA/NO, exert a negative inotropic effect in rat cardiomyocytes which is independent of cyclic GMP elevation. Journal of molecular and cellular cardiology, 31(4), 799-808.

- ChemicalBook.

- Thermo Fisher Scientific. (2024, December 20).

- Sigma-Aldrich.

- Wang, L., et al. (2020).

- Alfa Chemistry.

- ResearchGate.

- Sysel, A. M., et al. (2021). Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study. The Journal of antibiotics, 74(4), 260-265.

- Poulain, B., et al. (2001). Nitric oxide directly activates GABA(A) receptor function through a cGMP/protein kinase-independent pathway in frog pituitary melanotrophs. Journal of neuroendocrinology, 13(8), 695-705.

- Arora, D., et al. (2014). Systematic analysis of the ability of Nitric Oxide donors to dislodge biofilms formed by Salmonella enterica and Escherichia coli O157:H7. Nitric Oxide, 42, 33-41.

- Du, Z. Y., et al. (1998). The nitric oxide donor, diethylamine NONOate, enhances preservation of the donor rat heart.

- Don-Wauchope, A. C., et al. (2016). The HNO donor Angeli's salt offers potential haemodynamic advantages over NO or dobutamine in ischaemia-reperfusion injury in the rat heart ex vivo. Vascular pharmacology, 81, 46-54.

- Seabra, A. B., & Pelegrino, M. T. (2019). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. Molecules, 24(23), 4296.

- Cayman Chemical.

Sources

- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DEA NONOate | 372965-00-9 [m.chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Diethylamine NONOate diethylammonium salt Datasheet DC Chemicals [dcchemicals.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. ジエチルアミンNONOエート ジエチルアンモニウム塩 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The nitric oxide donors, SNAP and DEA/NO, exert a negative inotropic effect in rat cardiomyocytes which is independent of cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nitric oxide directly activates GABA(A) receptor function through a cGMP/protein kinase-independent pathway in frog pituitary melanotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bowdish.ca [bowdish.ca]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media [mdpi.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. The HNO donor Angeli's salt offers potential haemodynamic advantages over NO or dobutamine in ischaemia-reperfusion injury in the rat heart ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Systematic analysis of the ability of Nitric Oxide donors to dislodge biofilms formed by Salmonella enterica and Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diethylamine NONOate Diethylammonium Salt (DEA/NO) as a Nitric Oxide Donor

This guide provides a comprehensive technical overview of Diethylamine NONOate diethylammonium salt (DEA/NO), a widely utilized nitric oxide (NO) donor in biomedical research. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's properties and applications.

Introduction: The Role of Nitric Oxide Donors in Research

Nitric oxide (NO) is a pleiotropic signaling molecule crucial to a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses. Its transient and reactive nature makes direct administration challenging. Consequently, NO donors—compounds that release NO under specific conditions—are indispensable tools for investigating NO biology. Among these, diazeniumdiolates, or NONOates, are valued for their predictable, first-order kinetics of NO release in aqueous solutions.

DEA/NO is a popular member of the NONOate family, distinguished by its rapid release of NO, making it an ideal choice for experiments requiring a short, potent burst of NO. This guide will delve into its chemical properties, release kinetics, core methodologies for its use, and the primary signaling pathway it activates.

Core Properties and Release Kinetics of DEA/NO

Understanding the fundamental characteristics of DEA/NO is critical for designing robust and reproducible experiments. The compound's utility is defined by its structure, solubility, and predictable decomposition to release NO.

Chemical Structure and Spontaneous Decomposition

DEA/NO is the diethylammonium salt of a diazeniumdiolate. In aqueous solution, it undergoes spontaneous, proton-dependent decomposition to yield two molecules of NO and the parent amine, diethylamine.[1] This decomposition follows first-order kinetics, meaning the rate of NO release is directly proportional to the concentration of the DEA/NO remaining.[2][3]

The key feature of this reaction is its predictability. The rate is primarily influenced by pH and temperature, allowing for controlled NO delivery.[2]

Quantitative Data Summary

The following table summarizes the essential quantitative properties of DEA/NO, which are critical for experimental design.

| Property | Value | Conditions | Source(s) |

| Formal Name | Diethylammonium (Z)-1-(N,N-diethylamino)diazen-1-ium-1,2-diolate | - | [4][5] |

| Molecular Formula | C4H11N3O2 • C4H11N | - | [4][5] |

| Formula Weight | 206.3 g/mol | - | [4][5] |

| Half-life (t½) | ~2 minutes | pH 7.4, 37°C | [2][4] |

| ~16 minutes | pH 7.4, 22-25°C | [2][4] | |

| NO Molar Yield | 1.5 moles NO per mole of DEA/NO | pH 7.4 | [2][3][4] |

| UV Absorbance (λmax) | 250 nm | Aqueous solution | [4][6] |

| Purity | ≥98% | - | [4][5] |

| Solubility | PBS (pH 7.2): ~10 mg/mL | - | [4][5] |

| Ethanol: ~25 mg/mL | - | [4][5] | |

| DMSO: ~2 mg/mL | - | [4][5] | |

| DMF: ~2 mg/mL | - | [4][5] |

Core Methodologies and Experimental Protocols

The successful application of DEA/NO hinges on correct preparation, handling, and application. This section provides field-proven, step-by-step protocols.

Protocol 1: Preparation and Handling of DEA/NO Stock Solutions

Causality: DEA/NO is sensitive to moisture and protons, which trigger its decomposition.[6] Therefore, stock solutions are prepared in a basic, non-aqueous, or freshly prepared basic aqueous solution to ensure stability. The use of a high-purity base like 0.01 M NaOH minimizes proton availability, prolonging the compound's integrity during storage.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a sterile-filtered solution of 0.01 M Sodium Hydroxide (NaOH) using high-purity water.

-

Weighing: Allow the DEA/NO crystalline solid, stored at -80°C, to equilibrate to room temperature in a desiccator to prevent condensation.[6] Aseptically weigh the desired amount of DEA/NO.

-

Dissolution: Under sterile conditions, dissolve the DEA/NO in the pre-chilled 0.01 M NaOH to create a concentrated stock solution (e.g., 100 mM).[7] For a 10 mg vial, this would require approximately 485 µL of 0.01 M NaOH. Vortex briefly to ensure complete dissolution.

-

Aliquoting and Storage: Immediately dispense the stock solution into small, single-use aliquots in pre-chilled microcentrifuge tubes.[7] Store these aliquots at -80°C. DEA/NO in basic solution is stable for up to two weeks at -80°C; however, for maximal activity, fresh preparation is always recommended.[7] Do not subject aliquots to repeated freeze-thaw cycles.[7]

-

Concentration Verification (Optional but Recommended): The concentration of the stock solution can be verified spectrophotometrically by measuring its absorbance at its λmax of 250 nm.[6]

Protocol 2: Application of DEA/NO in Cell Culture

Causality: The rapid half-life of DEA/NO at physiological temperature and pH (37°C, pH 7.4) necessitates its addition to culture media immediately before treating cells.[4] The goal is to expose the cells to a predictable, transient burst of NO. The final concentration must be carefully chosen, as high concentrations can induce cytotoxicity not related to NO signaling.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells at a density that will prevent confluence during the desired treatment period.

-

Preparation of Working Solution: Just prior to the experiment, thaw a single-use aliquot of the DEA/NO stock solution on ice.

-

Dilution: Dilute the stock solution directly into pre-warmed (37°C) cell culture medium to the desired final concentration. For example, to achieve a 100 µM final concentration in 1 mL of media, add 1 µL of a 100 mM stock solution. Mix gently by inversion or pipetting.

-

Cell Treatment: Immediately replace the existing medium in the cell culture plates with the freshly prepared DEA/NO-containing medium.[8]

-

Incubation: Incubate the cells for the desired period. Given DEA/NO's short half-life of ~2 minutes at 37°C, most of the NO will be released within the first 10-15 minutes.[4]

-

Controls: Always include a vehicle control (medium with an equivalent volume of 0.01 M NaOH) and, if possible, a "spent" DEA/NO control (DEA/NO solution that has been incubated at 37°C for >1 hour to ensure all NO has been released) to control for effects of the parent compound or its byproducts.

Protocol 3: Quantification of Nitric Oxide Release

Causality: Directly measuring NO release confirms the activity of the donor and validates the experimental conditions. The Griess assay is a common, indirect method that measures nitrite (NO₂⁻), a stable end-product of NO oxidation in aqueous solution.[9] This provides a reliable estimate of the total NO produced.

Step-by-Step Methodology:

-

Sample Preparation: Add a known concentration of DEA/NO to the relevant buffer or cell culture medium (e.g., PBS or DMEM) at 37°C. At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), collect aliquots of the solution.

-

Griess Reagent Preparation: Prepare or use a commercial Griess reagent kit, which typically consists of two solutions: (A) sulfanilamide in an acidic solution and (B) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

-

Standard Curve: Prepare a standard curve using a sodium nitrite (NaNO₂) solution of known concentration (e.g., 0-100 µM) in the same buffer/medium as the samples.

-

Reaction: In a 96-well plate, add your collected samples and standards. Add Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light. Then, add Griess Reagent B and incubate for another 5-10 minutes. A pink/magenta color will develop.

-

Measurement: Measure the absorbance of each well at 540-570 nm using a microplate reader.

-

Calculation: Determine the nitrite concentration in your samples by comparing their absorbance to the standard curve. This will reflect the cumulative NO released over time.

Mechanism of Action: The NO/sGC/cGMP Signaling Pathway

The primary and most well-characterized signaling pathway activated by NO is the nitric oxide-soluble guanylate cyclase-cyclic guanosine monophosphate (NO-sGC-cGMP) pathway.[10][11]

-

NO Diffusion: Once released from DEA/NO, NO, being a small, lipophilic gas, readily diffuses across cell membranes into target cells.[12]

-

sGC Activation: Inside the cell, NO binds to the heme iron moiety of soluble guanylate cyclase (sGC), causing a conformational change that activates the enzyme.[11][12]

-

cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[11][13]

-

Downstream Effectors: cGMP then allosterically activates downstream effector proteins, most notably Protein Kinase G (PKG).[14] PKG phosphorylates a multitude of target proteins, leading to a cascade of cellular responses, such as smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of neuronal activity.[10][14]

-

Signal Termination: The signal is terminated by the degradation of cGMP to GMP by phosphodiesterases (PDEs).[11]

Visualization of Key Processes

DEA/NO Decomposition Workflow

Caption: Workflow for the preparation and spontaneous decomposition of DEA/NO.

NO/sGC/cGMP Signaling Pathway

Caption: The canonical NO-sGC-cGMP signaling pathway activated by DEA/NO.

Safety and Handling

DEA/NO should be handled with care. It is an irritant to the skin and eyes.[15] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or chemical fume hood. Consult the manufacturer's Safety Data Sheet (SDS) for complete safety information before use.[15]

Conclusion

Diethylamine NONOate diethylammonium salt is a powerful and reliable tool for studying the biological effects of nitric oxide. Its primary advantages are its rapid, predictable, first-order release kinetics and high molar yield of NO. By understanding its core properties and adhering to validated protocols for its preparation, application, and measurement, researchers can effectively harness DEA/NO to elucidate the complex roles of NO signaling in health and disease.

References

-

Cardiovascular therapeutics targets on the NO-sGC-cGMP signaling pathway: a critical overview. PubMed. [Link]

-

Targeting the NO–sGC–cGMP Pathway: Mechanisms of Action of Vericiguat in Chronic Heart Failure. MDPI. [Link]

-

The NO-sGC-cGMP pathway. NO is produced by the classic pathway in... ResearchGate. [Link]

-

The Role of NO/sGC/cGMP/PKG Signaling Pathway in Regulation of Platelet Function. Unknown Source. [Link]

-

Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case. PLOS Computational Biology. [Link]

-

Experimental and theoretical quantification of NO. release following... ResearchGate. [Link]

-

Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells. British Journal of Pharmacology. [Link]

-

Systematic analysis of the ability of Nitric Oxide donors to dislodge biofilms formed by Salmonella enterica and Escherichia coli O157:H7. NIH. [Link]

-

Product Information - DEA NONOate. ResearchGate. [Link]

-

Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates. Frontiers in Chemistry. [Link]

-

The structure, half-life and characteristics of representative of NONOates. ResearchGate. [Link]

-

Release of NO from DNICs and DEA/NO. At time point 0, release of NO... ResearchGate. [Link]

-

Fluorescent Detection of Intracellular Nitric Oxide in Staphylococcus aureus. Bio-protocol. [Link]

-

Diethylamine - Safety Data Sheet. Unknown Source. [Link]

-

Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications. Frontiers. [Link]

-

Measurement and modeling of nitric oxide release rates for nitric oxide donors. PubMed. [Link]

-

Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors. NIH. [Link]

-

A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. MDPI. [Link]

Sources

- 1. Frontiers | Nitric Oxide (NO)-Releasing Macromolecules: Rational Design and Biomedical Applications [frontiersin.org]

- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Cardiovascular therapeutics targets on the NO-sGC-cGMP signaling pathway: a critical overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

Introduction: The Utility of a Fast-Releasing Nitric Oxide Donor

An In-Depth Technical Guide to Diethylamine NONOate Diethylammonium Salt (DEA/NO)

Diethylamine NONOate diethylammonium salt (DEA/NO), CAS number 372965-00-9, is a member of the diazeniumdiolate (NONOate) class of compounds, which are invaluable tools in biomedical research for their ability to spontaneously release nitric oxide (NO) under physiological conditions.[1][2] NO is a critical signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[2][3][4] The utility of DEA/NO stems from its well-defined and rapid release kinetics, making it an ideal choice for experiments requiring a short, controlled burst of NO.[1][5]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides not only the fundamental properties of DEA/NO but also the practical, field-proven methodologies and the scientific rationale essential for its effective and reproducible use in experimental settings.

Physicochemical & Kinetic Properties

A clear understanding of the fundamental properties of DEA/NO is the bedrock of sound experimental design. The compound is a crystalline solid that is sensitive to moisture and air, necessitating careful storage and handling.[6] Its behavior in solution, particularly its decomposition to release NO, is highly dependent on pH and temperature.[1][2]

Table 1: Core Characteristics of DEA/NO

| Property | Value | Source(s) |

| CAS Number | 372965-00-9 | [1][6][7] |

| Formal Name | Diethylammonium (Z)-1-(N,N-diethylamino)diazen-1-ium-1,2-diolate | [6][7] |

| Synonyms | DEA/NO, Diethylamine NONOate | [6][7] |

| Molecular Formula | C₄H₁₀N₃O₂ • C₄H₁₂N | [6] |

| Molecular Weight | 206.3 g/mol | [7] |

| Purity | Typically ≥98% | [6][7] |

| Appearance | White to off-white crystalline solid | [1][6] |

| Storage | Store as a solid at -80°C under an inert gas (e.g., nitrogen or argon). Stable for ≥1 year under these conditions. | [6][7][8] |

| Solubility (approx.) | • PBS (pH 7.2): ~10 mg/mL• Ethanol: ~25 mg/mL• DMSO: ~2 mg/mL | [6][7] |

| Half-life (t½) at pH 7.4 | • 2 minutes at 37°C• 16 minutes at 22-25°C | [1][2][9] |

| NO Release Stoichiometry | ~1.5 moles of NO released per mole of parent compound | [1][5] |

| UV Absorbance (λmax) | 250 nm (ε = 6,500 M⁻¹cm⁻¹) in aqueous solution | [6] |

Mechanism of Nitric Oxide Release

The defining feature of NONOates is their spontaneous, proton-driven decomposition to release NO. This process follows first-order kinetics, meaning the rate of NO release is directly proportional to the concentration of the remaining DEA/NO.[1][2] The relatively short half-life of DEA/NO at physiological temperature (37°C) and pH (7.4) results in a rapid, bolus-like delivery of NO to the experimental system, which is largely complete within 10-15 minutes (approximately 5 half-lives).[9][10] This contrasts with other NONOates like DETA/NO, which have much longer half-lives and provide a slower, more sustained NO release.[2]

Rationale for Use: The choice of DEA/NO is appropriate for studying cellular responses to acute NO exposure, such as rapid signaling events in vasodilation or neuronal activation. It is less suitable for experiments requiring prolonged, low-level NO exposure, where a longer half-life donor would be more appropriate.

Core Experimental Protocols & Methodologies

The successful use of DEA/NO hinges on proper preparation and validation. The following protocols are designed to be self-validating systems, ensuring accuracy and reproducibility.

Protocol 1: Preparation of a Validated DEA/NO Stock Solution

The goal is to prepare a concentrated stock solution that minimizes premature NO release and can be accurately quantified. DEA/NO can be dissolved directly in a cold, slightly basic buffer or in an organic solvent.[6][7]

Method A: Aqueous Stock (Recommended for most cell culture)

-

Preparation of Buffer: Prepare a 10 mM NaOH solution in high-purity water. Pre-chill on ice to 4°C.

-

Rationale: DEA/NO is more stable at a basic pH and low temperature, which significantly slows the decomposition and release of NO during preparation.[2]

-

-

Weighing: On a calibrated analytical balance, carefully weigh out the desired amount of DEA/NO solid. Due to its sensitivity, this should be done quickly, and if possible, under an inert atmosphere.[6]

-

Dissolution: Immediately dissolve the weighed solid in the pre-chilled 10 mM NaOH to the desired stock concentration (e.g., 10 mM). Vortex gently until fully dissolved. Keep the stock solution on ice at all times.

-

Rationale: Prompt dissolution in a cold, basic solution is critical to prevent degradation.

-

-

Quantification (Optional but Recommended): To confirm the concentration of the stock solution, perform a spectrophotometric measurement.

-

Dilute an aliquot of the stock solution in 10 mM NaOH to a final concentration within the linear range of the spectrophotometer (e.g., 50-100 µM).

-

Measure the absorbance at 250 nm.[6]

-

Calculate the concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient (6,500 M⁻¹cm⁻¹), c is the concentration, and l is the path length (typically 1 cm).[6]

-

-

Use: Use the aqueous stock solution immediately. It is not recommended to store aqueous solutions for more than one day, even when frozen.[7]

Method B: Organic Solvent Stock

-

Solvent Preparation: Use anhydrous, research-grade DMSO or ethanol. Purging the solvent with an inert gas like argon or nitrogen is recommended to remove dissolved oxygen.[7]

-

Dissolution: Dissolve the weighed DEA/NO in the organic solvent to the desired concentration.

-

Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials and store at -80°C.[8][11]

-

Rationale: Aliquoting prevents multiple freeze-thaw cycles which can introduce moisture and degrade the compound.

-

Protocol 2: Quantification of NO Release via the Griess Assay

The Griess assay is an indirect method that quantifies nitrite (NO₂⁻), a stable and measurable end-product of NO oxidation in aqueous solutions.[12][13] This protocol confirms that your DEA/NO is active and releases the expected amount of NO.

Caption: Workflow for quantifying NO release using the Griess Assay.

Methodology:

-

Standard Curve Preparation: Prepare a series of sodium nitrite (NaNO₂) standards in the same buffer as your experiment (e.g., PBS or cell culture medium without phenol red) with concentrations ranging from 0 to 100 µM.

-

Rationale: A standard curve is essential for converting absorbance values to concentrations. Using the same medium as the sample corrects for potential matrix effects. Phenol red interferes with the colorimetric reading and must be avoided.[14]

-

-

Sample Preparation: Dilute your DEA/NO stock solution to a final concentration (e.g., 10 µM) in the chosen buffer.

-

Decomposition: Incubate the DEA/NO solution and a buffer-only control at 37°C for at least 30 minutes.

-

Rationale: This duration ensures that the DEA/NO has fully decomposed and the released NO has been converted to nitrite, providing a terminal measurement.

-

-

Griess Reaction:

-

Measurement: Read the absorbance at 540 nm using a microplate reader.[13]

-

Analysis: Subtract the absorbance of the blank from all readings. Plot the standard curve (Absorbance vs. Nitrite Concentration) and use the resulting linear equation to calculate the nitrite concentration in your DEA/NO sample. The final concentration should be approximately 1.5 times the initial DEA/NO concentration.[5]

Biological Applications & Signaling Pathways

DEA/NO is widely used to investigate the biological roles of NO. A primary mechanism of NO action is the activation of soluble guanylate cyclase (sGC), which catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP).[3][15] cGMP then acts as a second messenger, activating downstream targets like protein kinase G (PKG) to mediate physiological responses.[16]

Caption: The canonical NO/sGC/cGMP signaling pathway activated by DEA/NO.

Application in Cell Culture

When treating cells with DEA/NO, the rapid release kinetics must be considered.

-

Dosing: Add the DEA/NO stock solution directly to the cell culture medium to the desired final concentration. Typical working concentrations can range from the low micromolar (1-10 µM) to the high micromolar (100-500 µM) range, depending on the cell type and the endpoint being measured.[17][18]

-

Experimental Timing: Cellular responses should be measured at time points relevant to the acute burst of NO. For signaling events, this may be within minutes of addition. For endpoints like apoptosis or changes in protein expression, longer incubation times (e.g., 6-24 hours) may be necessary, but it's crucial to remember that the initial NO signal was transient.

-

Controls: Always include a vehicle control. If using an organic stock, the control should contain the same final concentration of the solvent. For an aqueous stock, the control should be the 10 mM NaOH vehicle. An additional important control is a "spent" DEA/NO solution—one that has been pre-incubated in buffer for >30 minutes to release all its NO before being added to cells. This helps distinguish between the effects of NO and the effects of the parent compound's byproducts.

References

- Targeting the nitric oxide/cGMP signaling pathway to tre

- Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain.

- Nitric Oxide and Cyclic GMP Signaling. Scilit.

- DEA NONOate Product Information.

- Diethylamine NONOate diethylammonium salt (DEA NONO

- Nitric Oxide Signaling Pathway. JoVE (Journal of Visualized Experiments).

- Critical role of nitric oxide-cGMP cascade in the formation of cAMP-dependent long-term memory. PubMed.

- Diethylamine NONOate diethylammonium salt D

- DEA NONOate Product Inform

- Sysel, A. M., et al. (2021). Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study. Journal of Antibiotics, 74(4), 260-265.

- Progress and Promise of Nitric Oxide‐Releasing Pl

- A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. PubMed Central.

- DEA NONOate Chemical Properties, Usage, Production. ChemicalBook.

- Diethylamine NONO

- DETA NONOate (Diethylamine NONO

- Nitric Oxide (NO2 /NO3 ) Assay. R&D Systems.

- Nitric Oxide Assay (NO).

- Nitric Oxide Assay discussion.

- Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiol

- Nitric oxide detection methods in vitro and in vivo. PubMed Central.

- Dose-response and PO2 interactions of the NO donor DEA NONOate on myosin.

- Measurement and modeling of nitric oxide release r

- The nitric oxide donors, SNAP and DEA/NO, exert a negative inotropic effect in rat cardiomyocytes which is independent of cyclic GMP elev

- Elimination Half-Life of Drugs.

Sources

- 1. DEA NONOate | 372965-00-9 [m.chemicalbook.com]

- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Elimination Half-Life of Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Diethylamine NONOate diethylammonium salt Datasheet DC Chemicals [dcchemicals.com]

- 12. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resources.rndsystems.com [resources.rndsystems.com]

- 14. researchgate.net [researchgate.net]

- 15. Video: Nitric Oxide Signaling Pathway [jove.com]

- 16. iasp-pain.org [iasp-pain.org]

- 17. medchemexpress.com [medchemexpress.com]

- 18. The nitric oxide donors, SNAP and DEA/NO, exert a negative inotropic effect in rat cardiomyocytes which is independent of cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Half-Life of Diethylamine NONOate Diethylammonium Salt in Solution

<

Introduction: The Role of Diethylamine NONOate as a Nitric Oxide Donor

Diethylamine NONOate diethylammonium salt (DEA/NO) is a valuable tool in biomedical research, belonging to the class of diazeniumdiolates, also known as NONOates. These compounds are prized for their ability to spontaneously release nitric oxide (NO) in a controlled and predictable manner under physiological conditions.[1][2] Nitric oxide is a critical signaling molecule involved in numerous physiological and pathological processes, including vasodilation, neurotransmission, and immune responses.[3] However, the transient and volatile nature of NO, with a half-life of only a few seconds in biological systems, makes its direct application challenging.[4][5][6] DEA/NO serves as a convenient NO donor, liberating a known quantity of NO with first-order kinetics, allowing researchers to study the effects of NO in a quantifiable and reproducible way.[1][2] This guide provides an in-depth exploration of the chemical properties of DEA/NO, the factors governing its half-life in solution, and detailed protocols for its experimental determination.

Chemical Properties and Decomposition Mechanism

DEA/NO is a crystalline solid with the chemical formula C4H11N3O2 • C4H11N and a molecular weight of 206.3 g/mol .[1][7] It is soluble in various organic solvents like ethanol, DMSO, and DMF, as well as in aqueous buffers such as PBS (pH 7.2) at concentrations up to approximately 10 mg/ml.[7][8] For long-term storage, the solid compound should be kept at -80°C under an inert atmosphere, as it is sensitive to moisture.[7][8]

The utility of DEA/NO as an NO donor stems from its spontaneous, pH-dependent decomposition in aqueous solutions.[1][9] The core of the molecule is the NONOate group [R¹R²N-N(O)=NO⁻], which, upon protonation, undergoes a first-order decomposition to release two molecules of nitric oxide, leaving behind the parent amine. One mole of DEA/NO has been shown to liberate approximately 1.5 moles of NO.[1][9] The intact DEA/NO molecule has a characteristic UV absorbance maximum at 250 nm, a property that is exploited for its quantification and for monitoring its decomposition.[1][7][8]

Caption: Workflow for determining DEA/NO half-life.

Alternative Method: The Griess Assay

While not a primary method for determining half-life, the Griess assay can be used to measure the accumulation of nitrite (NO₂⁻), a stable oxidation product of NO, over time. [3][4][10] Principle: The Griess reaction is a two-step diazotization reaction that results in a colored azo compound, which can be quantified spectrophotometrically at ~540 nm. [3][10]By taking aliquots from the reaction mixture at different time points and measuring the nitrite concentration, a product accumulation curve can be generated.

Limitations: This is an indirect, endpoint measurement. The rate of NO oxidation to nitrite can be influenced by various factors in the medium, making it less precise for kinetic studies compared to the direct methods described above. [10]It is better suited for quantifying total NO production over a period rather than determining the precise half-life of the donor compound. [4]

Conclusion

Diethylamine NONOate diethylammonium salt is an invaluable nitric oxide donor for research applications due to its predictable, first-order decomposition kinetics. The half-life of DEA/NO is critically dependent on the pH and temperature of the solution, allowing for tunable NO release. Accurate determination of this half-life under specific experimental conditions is essential for reproducible and reliable results. This can be achieved robustly by monitoring the decay of the parent compound spectrophotometrically or by directly measuring the release of NO with an electrochemical sensor. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can confidently and effectively utilize DEA/NO to investigate the multifaceted roles of nitric oxide in biology and medicine.

References

-

Maragos, C.M., Morley, D., Wink, D.A., et al. (1991). Complexes of ∙NO with nucleophiles as agents for the controlled biological release of nitric oxide. Vasorelaxant effects. J. Med. Chem. 34(11), 3242-3247. [Link]

-

ResearchGate. (2012). DEA NONOate Product Information Sheet (Cayman Chemical). [Link]

-

Li, Y., et al. (2020). Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates. Frontiers in Pharmacology, 11, 832. [Link]

-

Shibuki, K. (1996). Direct measurement of nitric oxide release from vascular endothelial cells. Journal of Applied Physiology, 81(2), 774-782. [Link]

-

Chongqing Chemdad Co., Ltd. DEA NONOate Product Information. [Link]

-

ResearchGate. (2016). Release of NO from DNICs and DEA/NO. [Link]

-

ResearchGate. (2014). NO release from 1 μM DEA/NO measured with a Clark-type electrode. [Link]

-

Tsikas, D. (2003). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Sensors, 3(6), 276-284. [Link]

-

Ferreira, L. F., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. Molecules, 25(23), 5664. [Link]

-

Roy, B., et al. (2020). Direct, real-time electrochemical measurement of nitric oxide in ex vivo cultured human corneoscleral segments. Molecular Vision, 26, 377-388. [Link]

-

Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine, 43(5), 645-657. [Link]

-

U.S. Environmental Protection Agency. Guidance to Calculate Representative Half-life Values and Characterizing Pesticide Degradation. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. DEA NONOate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. mdpi.com [mdpi.com]

DEA/NO diethylammonium salt chemical structure

An In-depth Technical Guide to DEA/NO (Diethylammonium (Z)-1-(N,N-diethylamino)diazen-1-ium-1,2-diolate)

Abstract

Nitric oxide (NO), a transient and highly reactive free radical, is a critical signaling molecule in a vast array of physiological and pathological processes. Its study, however, is complicated by its short half-life. NONOates, a class of compounds that spontaneously release NO under physiological conditions, have become indispensable tools for researchers. This guide provides a comprehensive technical overview of Diethylammonium (Z)-1-(N,N-diethylamino)diazen-1-ium-1,2-diolate (DEA/NO), a widely utilized NONOate. We will delve into its chemical structure, mechanism of NO release, practical applications, and detailed experimental protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Role and Utility of DEA/NO in Nitric Oxide Research

The discovery of nitric oxide as a biological messenger revolutionized our understanding of cellular signaling. To investigate its multifaceted roles, researchers require reliable methods to generate controlled and predictable amounts of NO in experimental settings. DEA/NO, a member of the diazeniumdiolate (NONOate) family, serves this purpose effectively. It is a salt composed of a diethylammonium cation and a diazeniumdiolate anion, the latter of which is the active NO-releasing moiety.

The primary advantage of DEA/NO lies in its predictable, pH-dependent decomposition to release two molecules of NO per molecule of the parent compound. This property allows for precise and sustained NO delivery in aqueous solutions, making it an invaluable tool for studying NO-mediated signaling pathways, cytotoxicity, and vasodilation, among other processes.

Chemical Structure and Physicochemical Properties

A thorough understanding of DEA/NO's chemical nature is paramount for its effective use in research.

Chemical Formula: C8H22N4O2 Molecular Weight: 206.28 g/mol Appearance: White to off-white crystalline solid

The core of DEA/NO's activity resides in the [N(O)NO]− functional group of the diazeniumdiolate anion. This group is stabilized by the diethylammonium counterion.

Table 1: Physicochemical Properties of DEA/NO

| Property | Value | Source |

| Molecular Formula | C8H22N4O2 | |

| Molecular Weight | 206.28 | |

| Half-life (t½) at 37°C, pH 7.4 | ~2 minutes | |

| NO Release Stoichiometry | 2 moles of NO / mole of DEA/NO | |

| Solubility | Soluble in 0.01 N NaOH, DMSO, and water | |

| Storage Temperature | -20°C |

Mechanism of Nitric Oxide Release

The utility of DEA/NO as an NO donor is predicated on its spontaneous and pH-dependent decomposition in aqueous solutions. The process is initiated by protonation of the diazeniumdiolate anion.

The release of NO from DEA/NO follows first-order kinetics. The rate of decomposition is inversely proportional to the pH of the solution; as the pH decreases (i.e., proton concentration increases), the rate of NO release increases. At a physiological pH of 7.4 and a temperature of 37°C, DEA/NO exhibits a half-life of approximately 2 minutes. This rapid release profile makes it suitable for experiments requiring a bolus delivery of NO.

Caption: Mechanism of pH-dependent NO release from DEA/NO.

Applications in Scientific Research

The predictable NO-releasing properties of DEA/NO have led to its widespread use in various research areas:

-

Cardiovascular Research: To study the effects of NO on vasodilation, platelet aggregation, and cardiac muscle contractility.

-

Neuroscience: To investigate the role of NO as a neurotransmitter and its involvement in synaptic plasticity and neurotoxicity.

-

Immunology: To explore the cytotoxic and cytostatic effects of NO on pathogens and tumor cells, as well as its role in immune regulation.

-

Drug Development: As a tool to screen for compounds that modulate NO signaling pathways or to develop NO-donating drugs.

Experimental Protocol: In Vitro Cell Culture Treatment with DEA/NO

This protocol provides a step-by-step guide for treating adherent mammalian cells with DEA/NO to study the acute effects of nitric oxide.

Materials

-

DEA/NO solid

-

0.01 N Sodium Hydroxide (NaOH), ice-cold

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cell culture medium appropriate for the cell line

-

Adherent mammalian cells cultured in a multi-well plate

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Preparation of DEA/NO Stock Solution

The stability of DEA/NO is highly pH-dependent. It is stable in alkaline solutions but decomposes rapidly at neutral or acidic pH. Therefore, stock solutions must be prepared fresh in a cold, alkaline buffer immediately before use.

-

Pre-chill: Place the 0.01 N NaOH solution on ice.

-

Weighing: In a sterile microcentrifuge tube, weigh out the required amount of DEA/NO. Perform this step quickly to minimize exposure to ambient moisture and temperature.

-

Dissolution: Add the ice-cold 0.01 N NaOH to the DEA/NO solid to achieve a desired stock concentration (e.g., 100 mM). Vortex briefly until fully dissolved. The resulting solution should be clear.

-

Immediate Use: Use the stock solution immediately, as it will begin to decompose, albeit slowly, even in the alkaline solution.

Treatment of Cells

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.

-

Medium Change: Just before treatment, aspirate the old medium from the cells and wash once with pre-warmed PBS (pH 7.4).

-

Treatment Medium: Add fresh, pre-warmed cell culture medium to each well.

-

Dosing: Add the appropriate volume of the DEA/NO stock solution directly to the medium in each well to achieve the final desired concentration. For example, to achieve a final concentration of 100 µM in 1 mL of medium, add 1 µL of a 100 mM stock solution. Gently swirl the plate to ensure even distribution.

-

Incubation: Return the plate to the incubator (37°C, 5% CO2) for the desired treatment duration. Given the short half-life of DEA/NO, treatment times are typically short (e.g., 30 minutes to a few hours) to study acute effects.

-

Downstream Analysis: Following incubation, the medium can be removed, and the cells can be washed and processed for downstream assays (e.g., Western blotting, RT-qPCR, cell viability assays).

Caption: Experimental workflow for in vitro cell treatment with DEA/NO.

Data Interpretation and Critical Considerations

-

Vehicle Control: It is crucial to include a vehicle control group, where cells are treated with the same volume of the 0.01 N NaOH solution used to dissolve the DEA/NO. This accounts for any effects of the alkaline solution on the cells.

-

Spent NONOate Control: To confirm that the observed effects are due to NO and not the decomposition byproducts (diethylamine), a "spent" DEA/NO control can be included. This is prepared by allowing the DEA/NO solution to fully decompose in culture medium for at least 10 half-lives before adding it to the cells.

-

Concentration and Duration: The choice of DEA/NO concentration and treatment duration is critical and should be determined empirically for each cell type and experimental endpoint. High concentrations of NO can be cytotoxic.

-

NO Scavengers: To further validate that the observed effects are NO-dependent, experiments can be repeated in the presence of an NO scavenger, such as carboxy-PTIO.

Conclusion

DEA/NO is a powerful and versatile tool for nitric oxide research. Its well-defined chemical properties, particularly its predictable, pH-dependent release of NO, allow for controlled and reproducible experiments. By understanding its mechanism of action and adhering to proper handling and experimental design, researchers can effectively harness DEA/NO to elucidate the complex roles of nitric oxide in biology and medicine.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9845028, Diethylammonium (Z)-1-(N,N-diethylamino)diazen-1-ium-1,2-diolate. Retrieved from [Link]

-

Keefer, L. K. (2003). Progress toward the clinical application of the nitric oxide-releasing diazeniumdiolates. Annual Review of Pharmacology and Toxicology, 43, 585-607. Retrieved from [Link]

-

Keefer, L. K., Nims, R. W., Davies, K. M., & Wink, D. A. (1996). "NONOates" (1-substituted diazen-1-ium-1,2-diolates) as nitric oxide donors: recent studies. Methods in Enzymology, 268, 281-293. Retrieved from [Link]

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Diethylamine NONOate Diethylammonium Salt

Introduction: Unveiling the Potential of a Potent Nitric Oxide Donor

Diethylamine NONOate diethylammonium salt (DEA/NO) has emerged as a critical tool in biomedical research, valued for its ability to release nitric oxide (NO) in a predictable and controlled manner. As a member of the diazeniumdiolate (NONOate) class of compounds, DEA/NO provides researchers with a convenient and reliable source of NO, a ubiquitous signaling molecule involved in a vast array of physiological and pathophysiological processes.[1] Unlike other NO donors that may require enzymatic activation, DEA/NO decomposes spontaneously under physiological conditions, making it an ideal candidate for in vitro and ex vivo studies investigating the multifaceted roles of nitric oxide, from vasodilation and neurotransmission to immune responses and antimicrobial activity.[1][2]

This guide offers a comprehensive technical overview of DEA/NO, moving beyond basic data to explain the causality behind its chemical behavior and experimental application. It is designed to empower researchers to harness the full potential of this compound with scientific integrity and methodological rigor.

Part 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of DEA/NO is the bedrock of its effective and safe use in any experimental setting. These characteristics dictate its stability, solubility, and the kinetics of NO release, which are critical parameters for experimental design.

Molecular Identity and Structure

The compound is an ionic salt, consisting of the Diethylamine NONOate anion and a diethylammonium cation. This structure is crucial for its stability as a solid and its subsequent decomposition in aqueous solutions.

-

Systematic Name: Diethylammonium (Z)-1-(N,N-diethylamino)diazen-1-ium-1,2-diolate[2]

-

Common Synonyms: DEA NONOate, DEA/NO, Diethylamine (nitric oxide) Adduct[2][3]

The linear formula, (CH₃CH₂)₂N-N(N=O)O⁻ (CH₃CH₂)₂NH₂⁺ , clearly illustrates the two components of the salt.

Quantitative Data Summary

For ease of reference in experimental calculations, the key quantitative data for Diethylamine NONOate diethylammonium salt are summarized below.

| Property | Value | Source(s) |